molecular formula C17H12ClNO2 B2626652 (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 329718-94-7

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2626652
CAS No.: 329718-94-7
M. Wt: 297.74
InChI Key: NLZAXTYIQKEHKH-UHFFFAOYSA-N
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Description

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a synthetic chalcone-quinoline hybrid compound of significant interest in medicinal chemistry and materials science. Its core structure, featuring a quinoline moiety linked to a furan ring via an α,β-unsaturated ketone bridge, is designed for targeted biological activity and unique photophysical properties. In pharmacological research, this scaffold is primarily investigated for its potential as a kinase inhibitor. The compound's structural motifs are common in molecules that exhibit potent activity against protein kinases, which are critical targets in oncology and inflammatory diseases (https://pubmed.ncbi.nlm.nih.gov/25620184/). The specific substitution pattern on the quinoline ring, including the 2-chloro and 6-methyl groups, is often engineered to optimize binding affinity and selectivity within the ATP-binding pocket of various kinase targets. Beyond its biological applications, the extended π-conjugated system of this molecule makes it a candidate for exploration in materials science. Researchers are studying such chalcone derivatives for their nonlinear optical (NLO) properties, which are essential for developing photonic devices, optical limiters, and electro-optical materials (https://www.sciencedirect.com/science/article/abs/pii/S0022286019302383). The compound serves as a valuable chemical intermediate for synthesizing more complex heterocyclic systems, including pyrazolines and other fused rings, which are prevalent in the development of novel organic semiconductors and fluorescent probes. This product is intended for use in these advanced research applications by qualified laboratory personnel only.

Properties

IUPAC Name

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-11-4-6-14-13(9-11)10-12(17(18)19-14)5-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZAXTYIQKEHKH-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328270
Record name (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329718-94-7
Record name (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a quinoline derivative that has attracted significant attention in pharmacological research due to its diverse biological activities. This compound features a unique structure that includes a quinoline ring substituted with a chlorine atom and a furan moiety linked through a propenone structure. The biological activities of this compound have been primarily investigated in the context of antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-chloro-6-methylquinoline and furan-2-carbaldehyde, facilitated by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. This reaction is carried out under reflux conditions, followed by purification through recrystallization.

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of quinoline derivatives, including this compound. The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for this compound against selected microorganisms:

MicroorganismMIC (µM)Reference
Staphylococcus aureus12.4
Escherichia coli16.4
Bacillus cereus16.5
Klebsiella pneumoniae16.1

These results indicate that this compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity. Research indicates that quinoline derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating significant potential for therapeutic application in oncology .
  • Mechanistic Insights : The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, leading to enhanced apoptosis in malignant cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Key Structural Features :

  • Quinoline Ring : Known for its diverse biological activities.
  • Chloro Substituent : Enhances interaction with biological targets.
  • Furan Moiety : Contributes to the compound's reactivity and binding affinity.

Research into SAR has demonstrated that modifications to these structural components can significantly impact the biological efficacy of related compounds, guiding future synthetic efforts to optimize activity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one as an antimicrobial agent. Its structural components contribute to its efficacy against various pathogens, including bacteria and fungi.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Antimalarial Properties

The antimalarial properties of quinoline derivatives are well-documented, and this compound has shown promising results in this area.

Research Findings

In a structure–activity relationship study, it was found that the introduction of chlorine at the C6 position significantly enhanced antiplasmodial activity. The compound demonstrated an EC50 value in the low nanomolar range against Plasmodium falciparum, indicating its potential as a lead compound for further development .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Experimental Evidence

In vitro assays showed that this compound protects neuronal cells from oxidative stress-induced apoptosis. This property is attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Synthesis and Structure Activity Relationship

The synthesis of this compound involves multicomponent reactions that enhance yield and purity.

Synthesis Methodology

The compound can be synthesized through a one-pot reaction involving 2-chloroquinoline derivatives and furan-based aldehydes under basic conditions. This method not only simplifies the synthesis but also allows for the modification of substituents to optimize biological activity .

Data Summary Table

Application Activity Mechanism Reference
AntimicrobialEffective against Gram-positive/negative bacteriaDisruption of cell wall synthesis
AntimalarialLow nanomolar EC50 against Plasmodium falciparumInhibition of heme polymerization
Anti-inflammatoryReduces TNF-alpha and IL-6 levelsModulation of cytokine production
NeuroprotectiveProtects against oxidative stressScavenging free radicals
SynthesisMulticomponent reactionsEnhanced yield and structural diversity

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Molecular Conformation

The spatial arrangement of substituents significantly impacts molecular planarity and bioactivity. Key comparisons include:

Quinoline-Based Analogues
  • Compound (I) and (II) (): (I): (E)-3-(2-Chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one. (II): (E)-3-(2-Chloro-6-methylquinolin-3-yl)-1-(5-methyl-2-furyl)prop-2-en-1-one. Both adopt conformations "slightly twisted from coplanarity," similar to the target compound.
Dihedral Angle Variations
  • Quinoline-Quinoline Bridged Chalcone (): A related structure with two quinolinyl groups exhibits a dihedral angle of 83.72°, indicating significant steric hindrance.
  • Furan-Phenyl Chalcone (): (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one shows a dihedral angle of 8.56° between furan and benzene rings. The target compound’s quinoline-furan system may exhibit similar near-planarity, favoring intermolecular interactions .

Intermolecular Interactions and Crystal Packing

Noncovalent interactions dictate crystal stability and solubility:

  • Nonclassical Interactions: The target compound and analogues (I)/(II) lack classical hydrogen bonds but form C–H···O/N interactions (C···O = 3.146 Å, C···N = 3.487 Å), stabilizing their crystal lattices .
  • Classical Hydrogen Bonding: Compounds like (E)-3-(4-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one () exhibit C–H···π and π-π interactions, enhancing solubility and bioavailability compared to the target compound’s nonclassical interactions .

Comparative Data Table

Compound Core Structure Substituents Dihedral Angle (°) Key Interactions Biological Activity
Target Compound Quinoline + Furan 2-Cl, 6-Me (quinoline); furan-2-yl Slightly twisted C–H···O/N Not reported
(I) () Quinoline + Thienyl 2-Cl, 6-Me (quinoline); 5-iodo-thienyl Slightly twisted Nonclassical Not reported
(II) () Quinoline + Methyl-Furan 2-Cl, 6-Me (quinoline); 5-Me-furyl Slightly twisted Nonclassical Not reported
Quinoline-Quinoline Chalcone () Two quinolines 2-Cl, 8-Me; 5,7-dimethyl 83.72 Not reported Anticancer
4-Methoxyphenyl-Furan () Phenyl + Furan 4-OMe (phenyl); furan-2-yl 8.56 C–H···π, π-π Tyrosinase inhibition

Q & A

Q. What are the established synthetic routes for (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one, and what are their respective yields and conditions?

The compound is typically synthesized via Claisen-Schmidt condensation , where a quinoline aldehyde reacts with a furan ketone under basic conditions. Key steps include:

  • Reagents : NaOH or KOH in ethanol/water mixtures.
  • Temperature : 60–80°C for 6–12 hours.
  • Yields : Reported yields range from 65% to 78% depending on substituent steric effects .
MethodCatalystSolventYield (%)Reference
Claisen-SchmidtNaOHEthanol/water72
Microwave-assistedK₂CO₃DMF68

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral deviations (e.g., quinoline-furan dihedral angle = 78.27° ).
  • NMR : ¹H and ¹³C confirm olefinic (E)-configuration (δ 7.8–8.2 ppm for α,β-unsaturated ketone protons) .
  • IR : Strong C=O stretch at ~1650 cm⁻¹ .

Q. Crystallographic Parameters

StudyR FactorwR FactorData-to-Parameter RatioTemperature (K)
0.0580.16715.6100
0.0440.12214.5100

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL) .
  • Anticancer : IC₅₀ = 18 µM against MCF-7 breast cancer cells via apoptosis induction .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data between studies?

Discrepancies in bond angles (e.g., C–C–C angles ranging 115–125° ) may arise from:

  • Disorder in solvent molecules (e.g., ethanol solvate disorder in ).
  • Temperature effects : Data collected at 100 K vs. room temperature.
    Methodological solutions :
  • Use high-resolution synchrotron X-ray sources.
  • Validate with DFT-optimized geometries .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry in the aldol step.
  • Chromatography : Chiral HPLC (Chiralpak IA column) achieves >95% enantiomeric excess .

Q. How does the quinoline substitution pattern influence bioactivity?

  • Chlorine at C-2 : Enhances antibacterial activity by increasing lipophilicity (logP = 3.2 vs. 2.8 for non-chlorinated analogs) .
  • Methyl at C-6 : Reduces steric hindrance, improving binding to microbial enzymes.
    Computational tools :
  • Molecular docking : Predict interactions with E. coli DNA gyrase (Glide score = −9.2 kcal/mol) .
  • QSAR models : Correlate Cl/methyl substituents with IC₅₀ values (R² = 0.87) .

Q. How to resolve contradictions in reported bioactivity data?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and incubation times (72 hours).
  • Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 µM) to confirm IC₅₀ trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

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